molecular formula C17H20N4O4S B2838538 Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946237-25-8

Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2838538
CAS RN: 946237-25-8
M. Wt: 376.43
InChI Key: KVLNPSVGYYZXNQ-UHFFFAOYSA-N
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Description

Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as IBC, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the thiazole family, which is a group of heterocyclic compounds that contain a five-membered ring with a sulfur and nitrogen atom. In

Scientific Research Applications

Synthesis and Potential Antitumor Activity

Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is part of a broader class of compounds explored for their potential antitumor and antifilarial properties. A related study by Kumar et al. (1993) focused on the synthesis of 2,4-disubstituted thiazoles and selenazoles, including methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, to evaluate their capability to inhibit leukemia cell proliferation. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant activity, suggesting the potential of similar compounds for antitumor applications (Kumar et al., 1993).

Pharmacological Characterization of Analogous Compounds

Lolli et al. (2006) investigated the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster of the carboxy function in compounds related to gamma-aminobutyric acid (GABA), which could have implications for the pharmacological characterization of compounds including this compound. These studies provide insights into the potential receptor interactions and biological activities of such compounds (Lolli et al., 2006).

Inhibition of Copper Corrosion

Research on thiazoles has also extended into the field of corrosion inhibition. Farahati et al. (2019) synthesized and studied the corrosion inhibition abilities of thiazoles, including 4-(2-aminothiazole-4-yl) phenol, on the copper surface in acidic conditions. These studies highlight the broad applicability of thiazole derivatives in industrial applications, providing a foundation for exploring the utility of this compound in similar contexts (Farahati et al., 2019).

Biosynthetic Pathways and Secondary Metabolite Formation

Mahmud et al. (2002) elucidated a novel biosynthetic pathway in myxobacteria, demonstrating the conversion of short-chain carboxylic acids into branched-chain carboxylic acids, which serve as precursors for fatty acid biosynthesis and secondary metabolite formation. This research provides a biochemical framework that could be relevant for understanding the biosynthesis and functional roles of compounds like this compound within biological systems (Mahmud et al., 2002).

properties

IUPAC Name

2-methylpropyl N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-10(2)8-25-17(24)21-16-19-11(9-26-16)7-14(22)20-13-6-4-3-5-12(13)15(18)23/h3-6,9-10H,7-8H2,1-2H3,(H2,18,23)(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLNPSVGYYZXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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